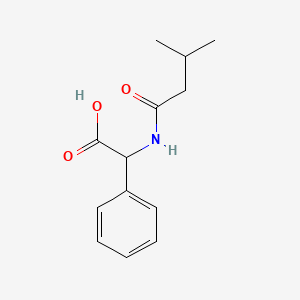
2-(3-Methylbutanamido)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Methylbutanamido)-2-phenylacetic acid, also known as fenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. This compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been well-characterized. In
Scientific Research Applications
Synthesis and Biological Activity
- Novel N-(α-Bromoacyl)-α-amino esters Synthesis : A study by Yancheva et al. (2015) explored the synthesis of novel N-(α-bromoacyl)-α-amino esters, including a compound similar to 2-(3-Methylbutanamido)-2-phenylacetic acid. These compounds displayed low cytotoxicity and lack of antibacterial and anti-inflammatory activity, suggesting their potential for incorporation in prodrugs (Yancheva et al., 2015).
Chemical Behavior and Reactivity
- Xanthine Oxidase Inhibitory Properties : Smelcerovic et al. (2016) investigated the inhibitory effect of similar N-(α-bromoacyl)-α-amino esters against xanthine oxidase. These compounds showed no significant inhibitory activity, suggesting a need for cyclic molecular structures for biological activity (Smelcerovic et al., 2016).
Interaction with Nucleosides
- Reactions with Deoxyribonucleosides : Florea-Wang et al. (2007) investigated the reactions of Phenylacetic acid mustard (PAM) with various deoxyribonucleosides. This study provides insights into the reactivity of compounds structurally related to this compound with nucleosides (Florea-Wang et al., 2007).
Metabolite Production and Kinetics
- Metabolite Production in Staphylococcus xylosus : Beck et al. (2002) characterized the metabolite production of Staphylococcus xylosus, which included derivatives of branched-chain aldehydes like this compound. This study aids in understanding the metabolic pathways involved in the degradation of such compounds (Beck et al., 2002).
Antibacterial Properties
- Antimicrobial Activity of Derivatives : Bedair et al. (2006) synthesized derivatives of 4-aminophenylacetic acid and investigated their antimicrobial activities. This study hints at the potential antibacterial properties of structurally related compounds (Bedair et al., 2006).
properties
IUPAC Name |
2-(3-methylbutanoylamino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-11(15)14-12(13(16)17)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVJYCHWMRGCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


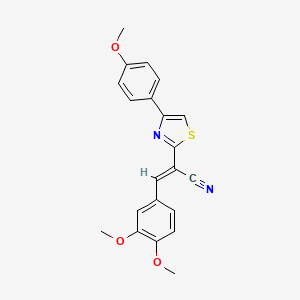
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2437485.png)
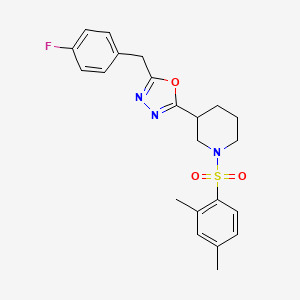

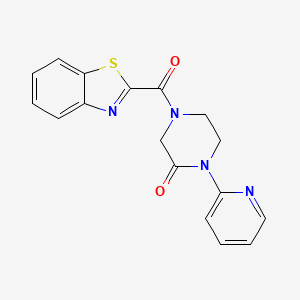
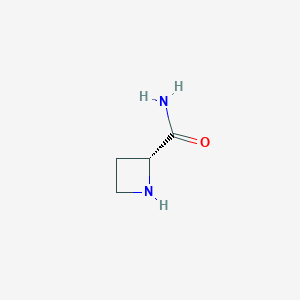
![3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2437493.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2437494.png)
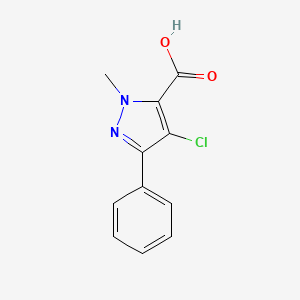
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2437497.png)
![2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2437498.png)
![(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2437499.png)
![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437501.png)